molecular formula C18H22O2 B12530426 Naphthalene, 1,4-dihydro-2,3-dimethyl-5,8-bis(2-propenyloxy)- CAS No. 684262-70-2

Naphthalene, 1,4-dihydro-2,3-dimethyl-5,8-bis(2-propenyloxy)-

Cat. No.: B12530426
CAS No.: 684262-70-2
M. Wt: 270.4 g/mol
InChI Key: OJWWHKJNXGHTFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalene, 1,4-dihydro-2,3-dimethyl-5,8-bis(2-propenyloxy)- is a complex organic compound derived from naphthalene It features a naphthalene core with two methyl groups and two propenyloxy groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1,4-dihydro-2,3-dimethyl-5,8-bis(2-propenyloxy)- typically involves multiple steps. One common method starts with the methylation of naphthalene to produce 1,4-dimethylnaphthalene. This intermediate is then subjected to further reactions to introduce the propenyloxy groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation and subsequent functionalization processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1,4-dihydro-2,3-dimethyl-5,8-bis(2-propenyloxy)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce dihydronaphthalenes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Naphthalene, 1,4-dihydro-2,3-dimethyl-5,8-bis(2-propenyloxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Naphthalene, 1,4-dihydro-2,3-dimethyl-5,8-bis(2-propenyloxy)- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalene, 2,3-dimethyl-
  • Naphthalene, 1,2-dihydro-4,7-dimethyl-1-(1-methylethyl)-
  • Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4a,8-dimethyl-2-(1-methylethenyl)-

Uniqueness

Naphthalene, 1,4-dihydro-2,3-dimethyl-5,8-bis(2-propenyloxy)- is unique due to its specific substitution pattern and the presence of propenyloxy groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

684262-70-2

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

2,3-dimethyl-5,8-bis(prop-2-enoxy)-1,4-dihydronaphthalene

InChI

InChI=1S/C18H22O2/c1-5-9-19-17-7-8-18(20-10-6-2)16-12-14(4)13(3)11-15(16)17/h5-8H,1-2,9-12H2,3-4H3

InChI Key

OJWWHKJNXGHTFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC2=C(C=CC(=C2C1)OCC=C)OCC=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.